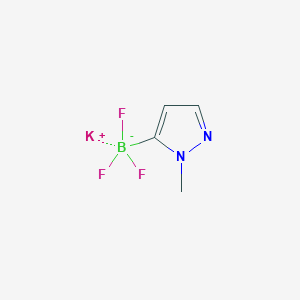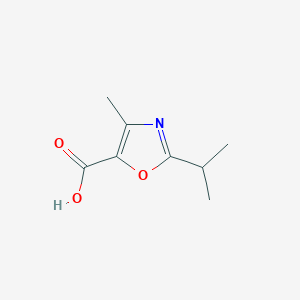
Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate
Overview
Description
Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate is an organic compound characterized by its molecular structure, which includes a phenyl ring substituted with fluorine and methoxy groups, and an ester functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 3-fluoro-4-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Esterification: The phenylpropanoic acid derivative can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, catalyst) are controlled to optimize yield and purity.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where reactants are continuously fed into a reactor, and the product is continuously removed, ensuring consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol.
Substitution: Substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed:
Carboxylic Acid: From oxidation.
Alcohol: From reduction.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: It serves as a precursor in the synthesis of various drug candidates, particularly those targeting inflammatory and infectious diseases. Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may neutralize free radicals through electron donation.
Molecular Targets and Pathways Involved:
Microbial Cell Membranes: Disruption of membrane structure and function.
Free Radicals: Neutralization through electron donation and stabilization.
Comparison with Similar Compounds
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate: Similar structure but with a different position of the fluorine atom.
Methyl 3-(4-fluoro-3-methoxyphenyl)propanoate: Similar structure but with a different position of the methoxy group.
Uniqueness:
Position of Substituents: The unique positioning of the fluorine and methoxy groups on the phenyl ring influences the compound's reactivity and biological activity.
Ester Functional Group: The presence of the ester group affects the compound's solubility and stability.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
methyl 3-(3-fluoro-4-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFGNSKYXYPMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol](/img/structure/B1490554.png)







![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)
![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1490573.png)

![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)
![Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide](/img/structure/B1490576.png)
